4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
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Overview
Description
4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Thieno[3,2-b]thiophen-3-ylbenzonitrile: Shares the thiophene and cyano functional groups.
2,5-Disubstituted thiophenic derivatives: Contains similar thiophene-based structures.
Uniqueness
4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to its combination of a cyano group, thiophene ring, and oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H8N2O3S |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
(4-cyanophenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H8N2O3S/c16-9-10-3-5-11(6-4-10)19-15(18)12-8-13(20-17-12)14-2-1-7-21-14/h1-8H |
InChI Key |
OCOKUCKMMLIASR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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